ethyl 7-isopropyl-1H-indole-2-carboxylate
Overview
Description
“Ethyl 1H-indole-2-carboxylate” is a compound with the molecular formula C11H11NO2 . It is also known by other names such as “2-Ethoxycarbonylindole” and "NSC 10076" . It is used as a reactant for the preparation of various compounds including CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, and N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .
Synthesis Analysis
The synthesis of new functionalized indoles based on ethyl indol-2-carboxylate involves alkylation of indole nitrogen, transesterification, and ester hydrolysis .
Molecular Structure Analysis
The molecular structure of “ethyl 1H-indole-2-carboxylate” can be viewed using Java or Javascript .
Chemical Reactions Analysis
The chemical reactions involving “ethyl 1H-indole-2-carboxylate” include hydrolysis of the esters .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.21 . Its melting point is between 122-125 °C .
Scientific Research Applications
Synthetic Applications in Chemistry
Ethyl 7-isopropyl-1H-indole-2-carboxylate serves as a pivotal precursor in the synthesis of various indole derivatives. Research demonstrates its utility in the preparation of 2-Etboxycarbonyloxy-3-ethynylindoles, showcasing a method for the transformation of indol-2(3H)-one into ethy 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates, highlighting its role in creating dimeric derivatives and contributing to the expansion of synthetic pathways for indole-based compounds (Beccalli, Marchesini, & Pilati, 1994).
Contributions to Material Science
The compound is also instrumental in material science, where its derivatives are explored for new materials with potential applications in electronics, photonics, and as intermediates for further chemical transformations. For instance, its use in the carboxylation, ethoxycarbonylation, and carbamoylation of indoles under CO2 pressure reveals its versatility in producing 1-substituted indole-3-carboxylic acids, which are crucial for the development of novel materials and chemicals (Nemoto et al., 2016).
Pharmaceutical Development
In pharmaceutical development, ethyl 7-isopropyl-1H-indole-2-carboxylate and its derivatives are pivotal for the synthesis of bioactive molecules. Research into new strategies for indole synthesis from ethyl pyrrole-2-carboxylate exemplifies its role in creating key intermediates for the development of drugs and active pharmaceutical ingredients. Such strategies enhance the diversity of indole-based pharmacophores, which are core structures in many therapeutic agents (Tani et al., 1996).
Advanced Chemical Reactions
Ethyl 7-isopropyl-1H-indole-2-carboxylate is crucial in studies focusing on advanced chemical reactions, such as the Friedel-Crafts acylation, to understand reaction mechanisms and develop novel synthetic methodologies. This includes the exploration of regioselectivity in the acylation of ethyl indole-2-carboxylate, providing insights into the manipulation of indole derivatives for targeted synthetic outcomes (Murakami et al., 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 7-propan-2-yl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-17-14(16)12-8-10-6-5-7-11(9(2)3)13(10)15-12/h5-9,15H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBUOOMMQHCDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405831 | |
Record name | ethyl 7-isopropyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-isopropyl-1H-indole-2-carboxylate | |
CAS RN |
881041-05-0 | |
Record name | Ethyl 7-(1-methylethyl)-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881041-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 7-isopropyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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